molecular formula C17H22F2N2O2 B2636297 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2379983-84-1

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2636297
CAS No.: 2379983-84-1
M. Wt: 324.372
InChI Key: APUYECZUVMQLGK-UHFFFAOYSA-N
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Description

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluorocyclobutane ring, a piperidine moiety, and a methoxypyridine group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting with the preparation of the difluorocyclobutane ring. This can be achieved through the fluorination of cyclobutene using reagents such as diethylaminosulfur trifluoride. The piperidine moiety is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the difluorocyclobutane intermediate.

The methoxypyridine group is incorporated through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of the methoxypyridine and a halogenated intermediate of the difluorocyclobutane-piperidine compound. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutane ring can enhance the compound’s binding affinity to these targets, while the piperidine and methoxypyridine groups can modulate its overall activity. The exact pathways involved may vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-chloropyridine
  • 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-ethylpyridine
  • 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-phenylpyridine

Uniqueness

The uniqueness of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclobutane ring enhances its stability and binding affinity, while the methoxypyridine group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c1-12-4-2-6-15(20-12)23-11-13-5-3-7-21(10-13)16(22)14-8-17(18,19)9-14/h2,4,6,13-14H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUYECZUVMQLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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